

Degradation of Flumequine Sodium in Aqueous Solutions: A Technical Guide

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Compound of Interest

Compound Name: *Flumequine sodium*

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Flumequine, a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine for treating bacterial infections.^[1] Its presence and persistence in aqueous environments are of growing concern due to the potential for developing antibiotic resistance and ecotoxicity.^{[2][3]} This technical guide provides an in-depth overview of the degradation products of flumequine in aqueous solutions, focusing on various degradation pathways, quantitative data from degradation studies, and detailed experimental protocols for analysis.

Degradation Pathways and Products

The degradation of flumequine in water is primarily achieved through advanced oxidation processes (AOPs), as it is resistant to natural biodegradation.^{[4][5]} Key AOPs studied for flumequine degradation include UV/Peroxodisulfate (PDS), Fenton and photo-Fenton processes, and photocatalysis using materials like N-doped TiO₂.^{[2][6][7]} These processes generate highly reactive species, such as sulfate radicals (SO₄²⁻) and hydroxyl radicals (•OH), which attack the flumequine molecule at various sites.^{[6][8]}

The primary degradation pathways involve:

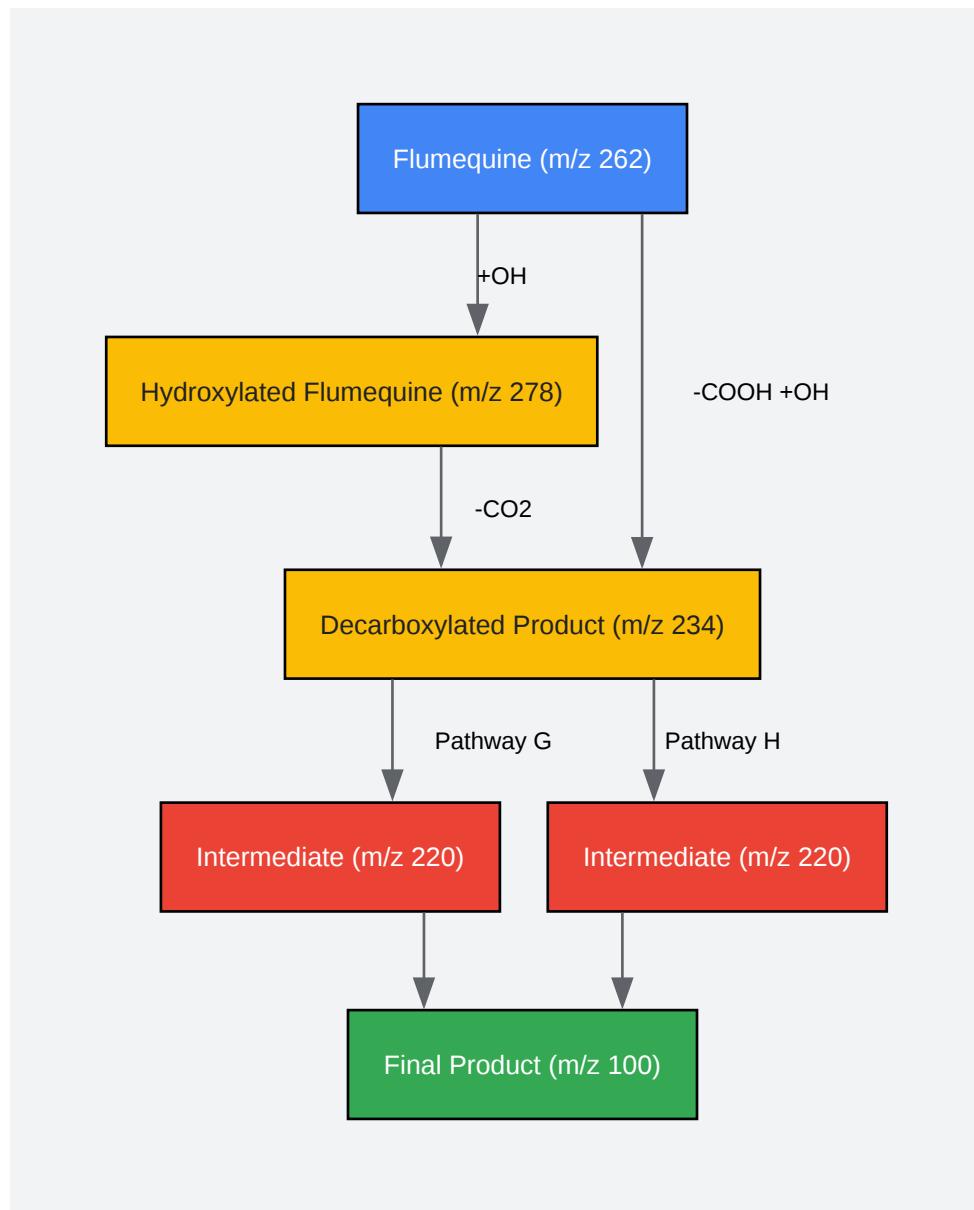
- Hydroxylation: Addition of hydroxyl groups to the aromatic ring.^[9]
- Decarboxylation: Removal of the carboxyl group.^{[2][3]}
- Defluorination: Removal of the fluorine atom.^{[2][3]}

- Modifications of the alkylamino chain.[2][3]
- Ring opening: Cleavage of the quinolone ring structure.[9]

Several degradation products have been identified through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

UV/Peroxodisulfate (PDS) Degradation Pathway

Under UV/PDS treatment, flumequine degradation is initiated by sulfate radicals. Two main degradation pathways have been proposed, leading to the formation of several intermediate products before mineralization.[6]

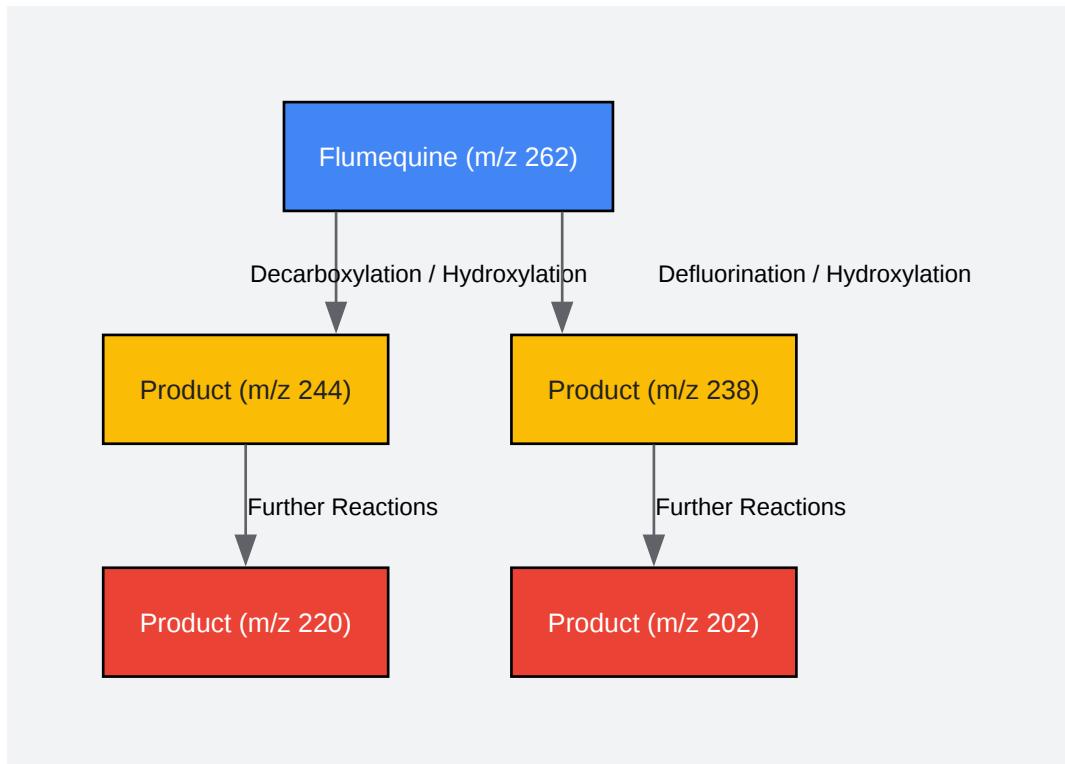


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Caption: Proposed degradation pathways of flumequine under UV/PDS treatment.[6]

Fenton and Photo-Fenton Degradation Pathway

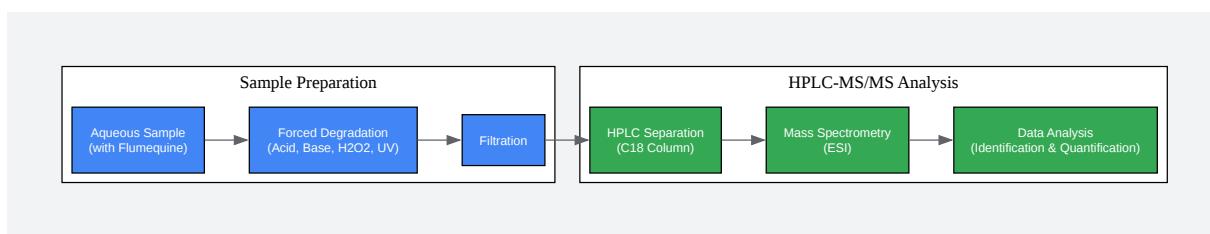
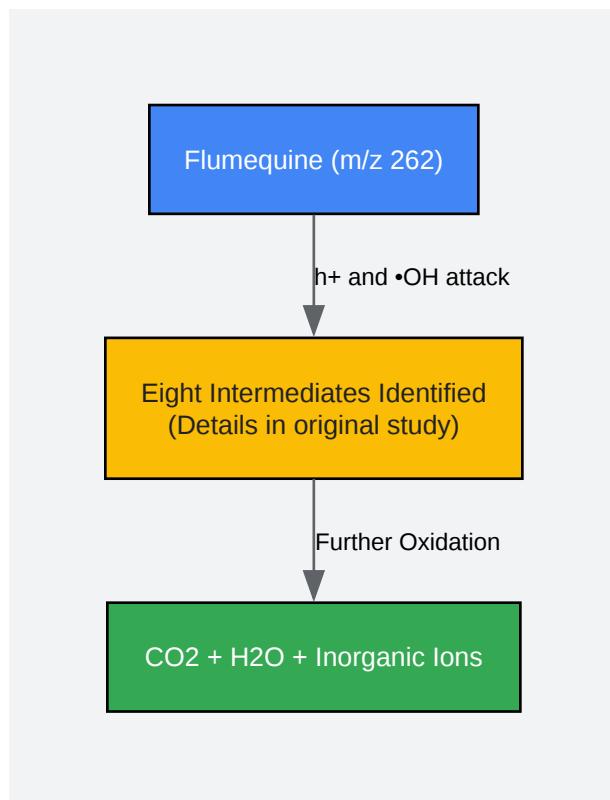
The Fenton and photo-Fenton processes utilize hydroxyl radicals to degrade flumequine. The degradation involves decarboxylation, defluorination, and modifications to the alkylamino chain, resulting in several byproducts.[2][3]

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Caption: Proposed degradation pathway of flumequine by Fenton and photo-Fenton processes.[2][3]

Photocatalytic Degradation Pathway with N-doped TiO₂

Under simulated sunlight, N-doped TiO₂ acts as a photocatalyst, generating photogenerated holes (h⁺) and hydroxyl radicals (•OH) that degrade flumequine. This process leads to the formation of at least eight intermediate products.[7]



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